molecular formula C23H33N3O2 B7744746 Ethyl 8-ethyl-4-((2,2,6,6-tetramethylpiperidin-4-yl)amino)quinoline-3-carboxylate

Ethyl 8-ethyl-4-((2,2,6,6-tetramethylpiperidin-4-yl)amino)quinoline-3-carboxylate

Cat. No.: B7744746
M. Wt: 383.5 g/mol
InChI Key: IJUDGADOBGJEOA-UHFFFAOYSA-N
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Description

Ethyl 8-ethyl-4-((2,2,6,6-tetramethylpiperidin-4-yl)amino)quinoline-3-carboxylate is a synthetic quinoline derivative characterized by a substituted piperidine moiety at the 4-position and an ethyl group at the 8-position of the quinoline scaffold. The 2,2,6,6-tetramethylpiperidin-4-yl group introduces steric bulk and conformational rigidity, which may enhance receptor binding specificity or metabolic stability compared to simpler analogs.

Properties

IUPAC Name

ethyl 8-ethyl-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-7-15-10-9-11-17-19(15)24-14-18(21(27)28-8-2)20(17)25-16-12-22(3,4)26-23(5,6)13-16/h9-11,14,16,26H,7-8,12-13H2,1-6H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUDGADOBGJEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NC3CC(NC(C3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-ethyl-4-((2,2,6,6-tetramethylpiperidin-4-yl)amino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the ethyl and tetramethylpiperidinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a strong base like sodium hydride.

    Attachment of Tetramethylpiperidinyl Group: The tetramethylpiperidinyl group can be attached through a nucleophilic substitution reaction using 2,2,6,6-tetramethylpiperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-ethyl-4-((2,2,6,6-tetramethylpiperidin-4-yl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various alkylated or acylated quinoline derivatives.

Scientific Research Applications

Ethyl 8-ethyl-4-((2,2,6,6-tetramethylpiperidin-4-yl)amino)quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of Ethyl 8-ethyl-4-((2,2,6,6-tetramethylpiperidin-4-yl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The tetramethylpiperidinyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogous quinoline derivatives, focusing on structural features, substituent effects, and inferred pharmacological profiles.

Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound [6], )

  • Structural Differences: The target compound lacks the 7,8-diamino and 4-oxo-1,4-dihydroquinoline motifs present in [6]. The 2,2,6,6-tetramethylpiperidin-4-ylamino group replaces the cyclopropyl and fluoro substituents in [6].
  • Functional Implications: The dihydroquinoline and 4-oxo groups in [6] are associated with antibacterial activity (e.g., fluoroquinolones like ciprofloxacin) . The target compound’s piperidine substituent may reduce bacterial target affinity but improve CNS penetration due to increased lipophilicity.

Ethyl 4-[(2-hydroxyethyl)amino]-8-methyl-3-quinolinecarboxylate ()

  • Structural Differences: The 8-ethyl group in the target compound contrasts with the 8-methyl group in this analog. The 2-hydroxyethylamino substituent is less sterically hindered than the tetramethylpiperidinyl group.
  • The ethyl group at position 8 in the target compound could enhance membrane permeability compared to the methyl analog.

Ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)quinoline-3-carboxylate ()

  • Structural Differences: The target compound lacks the 2,6-difluorobenzyloxy and 4,6-dimethoxypyrimidinyl substituents. The tetramethylpiperidinylamino group replaces the pyrimidine-linked substituent.
  • Functional Implications :
    • Fluorine and pyrimidine groups in ’s compound may enhance DNA gyrase inhibition (common in antibacterials), whereas the target’s piperidine group could favor kinase or protease targeting .

Table 1: Key Structural and Inferred Pharmacological Comparisons

Compound Substituents at Key Positions Potential Activity Metabolic Stability
Target Compound 8-Ethyl; 4-(2,2,6,6-TMP-amino) Antitumor/CNS-targeted High (rigid piperidine)
Compound [6] () 7,8-Diamino; 6-Fluoro; 4-Oxo Antibacterial (fluoroquinolone-like) Moderate
Compound 8-Methyl; 4-(2-hydroxyethylamino) Broad-spectrum antimicrobial Low (oxidizable group)
Compound 2-(2,6-Difluorobenzyloxy); 4-Pyrimidine Anticancer/antibacterial High (fluorine)

Research Findings and Mechanistic Insights

  • Target Compound vs. Fluoroquinolones (e.g., [6]): The absence of a fluorine atom and dihydroquinoline scaffold in the target compound likely diminishes DNA gyrase/topoisomerase IV inhibition, a hallmark of fluoroquinolones . However, the piperidine group may enable interactions with eukaryotic enzymes, such as kinases or proteases, common in antitumor agents.
  • This aligns with studies showing alkyl chain length’s impact on CNS drug distribution .
  • Piperidine vs. Hydroxyethylamino Groups: The tetramethylpiperidine moiety’s rigidity may reduce off-target interactions compared to the flexible hydroxyethylamino group in , improving selectivity .

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